Oleoyl Serotonin is a bioactive compound derived from the venom of the Stephanoconus snail, recognized for its potential therapeutic applications, particularly in modulating cannabinoid receptors. This compound is structurally related to arachidonoyl serotonin and exhibits endocannabinoid-like properties, making it a subject of interest in pharmacological research.
The primary source of Oleoyl Serotonin is the venom of the Stephanoconus snail, which has been found to contain various biologically active compounds. The extraction and characterization of Oleoyl Serotonin from this natural source highlight its significance in understanding venom-derived pharmacology and potential medicinal applications .
Oleoyl Serotonin belongs to the class of N-acyl tryptamines, which are lipid mediators that interact with various biological pathways. It is classified as an antagonist for cannabinoid receptors, specifically targeting the CB1 and CB2 receptors, and also acts as an inhibitor of the transient receptor potential vanilloid-type 1 channel .
The synthesis of Oleoyl Serotonin can be achieved through several methodologies, including:
The reaction conditions are optimized to yield high purity products with minimal environmental impact. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of Oleoyl Serotonin post-synthesis .
Oleoyl Serotonin participates in various biochemical interactions:
The pharmacological profile of Oleoyl Serotonin includes its ability to inhibit anandamide hydrolysis by fatty acid amide hydrolase, further linking it to pain modulation pathways .
The mechanism by which Oleoyl Serotonin exerts its effects involves:
Research indicates that Oleoyl Serotonin's interactions lead to significant changes in neuronal activity associated with pain pathways, suggesting therapeutic potential in chronic pain management .
Relevant data on these properties assist researchers in understanding how Oleoyl Serotonin can be utilized effectively in laboratory settings .
Oleoyl Serotonin has promising applications in scientific research due to its pharmacological properties:
Oleoyl serotonin (OS), a novel lipid-derived neurotransmitter isolated from Stephanoconus snail venoms, functions as a dual cannabinoid receptor antagonist with distinctive activity at both CB1 and CB2 receptors. Electrophysiological assays using Xenopus laevis oocytes co-expressing cannabinoid receptors with G protein-coupled inwardly rectifying potassium (GIRK1/GIRK2) channels and regulator of G protein signaling 4 (RGS4) demonstrated that OS potently inhibits agonist-induced currents mediated through both CB1 and CB2 receptors. This inhibition occurs through selective blockade of Gαi/o protein coupling, thereby preventing downstream GIRK channel activation that normally follows receptor stimulation by endocannabinoids or synthetic agonists like WIN55,212-2 [1] [2].
The antagonistic mechanism involves OS binding within the orthosteric binding pocket of both receptors, albeit with distinct structural interactions. Unlike classic competitive antagonists, OS displays negative allosteric modulation characteristics by inducing conformational changes that reduce agonist affinity and efficacy. Functional studies revealed that OS administration effectively reverses WIN55,212-2-induced learning and memory deficits in murine models, establishing its central nervous system activity and therapeutic potential for cognitive disorders linked to cannabinoid receptor dysregulation [1] [3].
Table 1: Electrophysiological Characterization of Oleoyl Serotonin at Cannabinoid Receptors
Receptor | Functional Assay System | Key Agonist Inhibited | Inhibition Mechanism | Physiological Consequence |
---|---|---|---|---|
CB1 | Oocyte GIRK1/GIRK2 + RGS4 | WIN55,212-2, AEA | Gαi/o uncoupling | Counteracted cognitive deficits |
CB2 | Oocyte GIRK1/GIRK2 + RGS4 | WIN55,212-2, 2-AG | Gαi/o uncoupling | Immunomodulatory potential |
Comprehensive selectivity screening against diverse ion channels and receptors revealed OS exhibits remarkable target specificity for cannabinoid receptors over other potential off-targets. Notably, OS demonstrated negligible activity at TRPV1 channels in functional assays, distinguishing it structurally and pharmacologically from endocannabinoids like anandamide (AEA), which exhibits dual cannabinoid-TRPV1 activity. This selective profile positions OS as a highly specific pharmacological tool for dissecting cannabinoid receptor-specific signaling without confounding TRPV1-mediated effects [1] [2].
The molecular basis for TRPV1 inactivity appears linked to OS's bulky oleoyl moiety and serotonin orientation, which prevent productive interactions with the TRPV1 capsaicin-binding pocket. This contrasts with smaller endocannabinoids that more readily engage TRPV1. Selectivity profiling against a panel of receptors (including histamine H4R, MRGPRX2, μ-opioid receptors, KV7.1 potassium channels, and α7-nAChRs) further confirmed OS's exceptional specificity for CB1 and CB2 receptors at physiologically relevant concentrations [1] [10].
Table 2: Selectivity Profile of Oleoyl Serotonin Across Key Receptors and Channels
Target | Activity | Comparison to Anandamide | Functional Consequence |
---|---|---|---|
CB1 | Antagonist | Anandamide: Partial Agonist | Blocks cannabinoid signaling |
CB2 | Antagonist | Anandamide: Weak Agonist | Blocks immunomodulation |
TRPV1 | Inactive | Anandamide: Agonist | No calcium influx/capsaicin-like pain |
α7-nAChR | Inactive | N/A | No cholinergic effects |
KV7.1 | Inactive | N/A | No cardiac channel effects |
Structurally, OS shares significant molecular homology with endogenous cannabinoids yet exhibits divergent pharmacological activity. The molecule comprises a serotonin head group linked via an amide bond to an oleoyl tail (C18:1 fatty acid chain), mirroring the ethanolamine-arachidonic acid structure of anandamide (AEA). Despite this similarity, OS functions as a receptor antagonist, whereas AEA acts as a partial CB1 agonist and full TRPV1 agonist. This functional divergence arises from critical differences in their head group chemistry and acyl chain flexibility [1] [6].
The serotonin moiety in OS imposes steric and electronic constraints that prevent productive receptor activation. Molecular modeling indicates the indole nitrogen and 5-hydroxy group of serotonin form hydrogen bonds within the CB2 receptor's transmembrane helices, stabilizing an inactive conformation. In contrast, AEA's ethanolamine group permits greater flexibility and hydrogen bonding conducive to receptor activation. Furthermore, OS's monounsaturated oleate chain enhances membrane partitioning compared to polyunsaturated AEA, potentially influencing its bioavailability and receptor access kinetics [1] [5] [6].
Compared to 2-arachidonoylglycerol (2-AG), a full CB1/CB2 agonist, OS lacks the glycerol ester motif critical for agonist efficacy. The rigid amide linkage in OS versus the labile ester bond in 2-AG further contributes to differential receptor residence times and functional outcomes. These structural nuances explain OS's unique profile as a high-affinity, low-efficacy ligand that competitively displaces endogenous agonists while failing to trigger G protein activation [5] [6].
Table 3: Structural and Functional Comparison of Oleoyl Serotonin with Endocannabinoids
Property | Oleoyl Serotonin | Anandamide (AEA) | 2-AG |
---|---|---|---|
Chemical Structure | Serotonin-Oleoyl amide | Ethanolamide-Arachidonate | Glycerol-Arachidonate ester |
CB1 Activity | Antagonist | Partial agonist | Full agonist |
CB2 Activity | Antagonist | Weak partial agonist | Full agonist |
TRPV1 Activity | Inactive | Agonist | Weak agonist |
Metabolic Stability | High (amide bond) | Low (FAAH-sensitive) | Low (MAGL-sensitive) |
Endogenous Source | Stephanoconus snail venom | Mammalian tissues | Mammalian tissues |
Chimeric receptor studies have identified the TMHV–ICL3–TMHVI domain of CB2 as the critical determinant for OS binding and functional antagonism. This region encompasses transmembrane helix V (TMHV), intracellular loop 3 (ICL3), and transmembrane helix VI (TMHVI). Systematic domain-swapping experiments between CB1 and CB2 revealed that CB2-selective OS binding requires the TM5-ICL3-TM6 cassette from CB2, with particular emphasis on residues within TM5 and TM6 [1] [9].
Molecular dynamics simulations and cryo-EM analyses indicate OS binding induces an inward shift of TM6 in CB2, preventing the outward movement characteristic of receptor activation. This contrasts with the conformational changes induced by WIN55,212-2, which promotes TM6 outward displacement to accommodate G protein coupling. Specifically, OS forms stable hydrogen bonds with S5.46(212) and K6.35(245) in CB2, while its oleoyl chain occupies a hydrophobic subpocket formed by V5.47(213), L6.33(243), and L6.37(247). This binding mode stabilizes the receptor in an inactive state [1] [4] [9].
The ICL3 domain further contributes to OS selectivity through differential interactions with G proteins. CB2's shorter ICL3 forms a distinct β-hairpin structure that positions TM6 closer to TM5, creating a tighter binding pocket preferred by OS. Mutagenesis studies confirm that replacing CB2-specific residues in this region (e.g., H5.75(226) in TM5) with CB1 counterparts abolishes OS binding. This precise structural requirement explains OS's higher affinity for CB2 over CB1 and provides a blueprint for designing CB2-selective therapeutic compounds based on the OS scaffold [1] [4] [9].
Table 4: Key Structural Elements Governing Oleoyl Serotonin Binding to CB2
Structural Domain | Key Residues | Interaction Type | Functional Role |
---|---|---|---|
TMHV (Helix 5) | S5.46(212), V5.47(213), H5.75(226) | Hydrogen bonding, van der Waals | Stabilizes serotonin head group; determines CB2 selectivity |
ICL3 (Loop 3) | R131, P134, C135 | Conformational constraint | Maintains TM5-TM6 spatial orientation |
TMHVI (Helix 6) | K6.35(245), L6.33(243), L6.37(247) | Electrostatic, hydrophobic | Anchors oleoyl chain; prevents TM6 outward movement |
Extracellular Loop 2 | C174, C179 | Disulfide bond stabilization | Indirectly modulates binding pocket access |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0